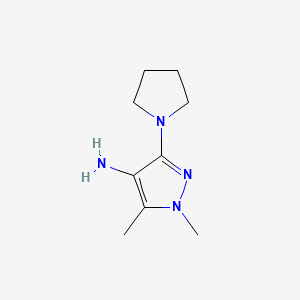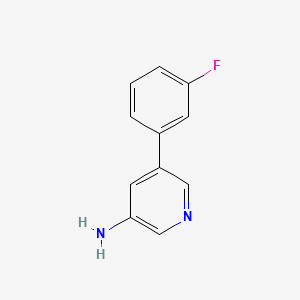
5-(3-Fluorophenyl)pyridin-3-amine
Overview
Description
5-(3-Fluorophenyl)pyridin-3-amine is a chemical compound with the molecular formula C11H9FN2 . It has a molecular weight of 188.2 g/mol . The compound is solid in physical form and is stored in a dark place at room temperature .
Molecular Structure Analysis
The InChI code for 5-(3-Fluorophenyl)pyridin-3-amine is 1S/C11H9FN2/c12-10-3-1-2-8(4-10)9-5-11(13)7-14-6-9/h1-7H,13H2 . Its InChI key is WYOPIWDOHILQSM-UHFFFAOYSA-N . The Canonical SMILES representation is C1=CC(=CC(=C1)F)C2=CC(=CN=C2)N .Physical And Chemical Properties Analysis
5-(3-Fluorophenyl)pyridin-3-amine has a molecular weight of 188.20 g/mol . It has a XLogP3-AA value of 1.9, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and three hydrogen bond acceptors . The topological polar surface area is 38.9 Ų . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 188.07497646 g/mol .Scientific Research Applications
Pharmacology
5-(3-Fluorophenyl)pyridin-3-amine: is a compound of interest in pharmacology due to its potential as a building block for drug development. Its structure allows for the creation of various derivatives that can interact with biological targets. For instance, compounds with similar structures have been investigated for their antiviral and anticancer properties . The presence of the fluorophenyl group can influence the pharmacokinetics of these molecules, potentially leading to drugs with improved efficacy and safety profiles.
Material Science
In material science, 5-(3-Fluorophenyl)pyridin-3-amine can be utilized in the synthesis of advanced materials. Its molecular structure could be key in developing new polymers or coatings that require specific properties such as thermal stability or chemical resistance. The fluorine atom, being highly electronegative, can impart unique characteristics to the materials .
Chemical Synthesis
This compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions to produce complex molecules with potential applications in different industries. For example, it can be used in the synthesis of fluorinated pyridines, which are valuable in medicinal chemistry due to their role in enhancing the biological activity of pharmaceuticals .
Biochemistry
In biochemistry, 5-(3-Fluorophenyl)pyridin-3-amine could be used to study enzyme interactions and mechanisms. Its structure allows it to bind to enzymes or receptors, making it a useful tool for probing biochemical pathways. It can also be tagged with fluorescent markers for imaging purposes, helping scientists visualize biological processes in real-time .
Industrial Uses
Industrially, this compound can be employed in the manufacture of dyes, pigments, or other chemicals that require a stable aromatic amine as a precursor. Its fluorinated aromatic ring can contribute to the creation of products with enhanced properties, such as increased resistance to degradation under harsh conditions .
Environmental Applications
Lastly, 5-(3-Fluorophenyl)pyridin-3-amine may find applications in environmental science. For instance, its derivatives could be explored for use in sensors that detect environmental pollutants. The compound’s reactivity with various agents can be harnessed to develop sensitive assays for monitoring air or water quality .
Safety and Hazards
properties
IUPAC Name |
5-(3-fluorophenyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-10-3-1-2-8(4-10)9-5-11(13)7-14-6-9/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOPIWDOHILQSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673329 | |
| Record name | 5-(3-Fluorophenyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)pyridin-3-amine | |
CAS RN |
1214384-10-7 | |
| Record name | 5-(3-Fluorophenyl)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214384-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Fluorophenyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

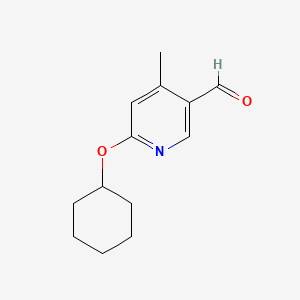
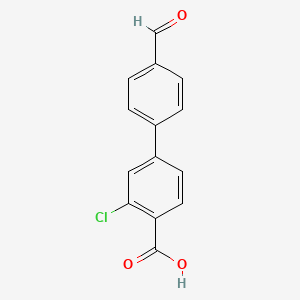
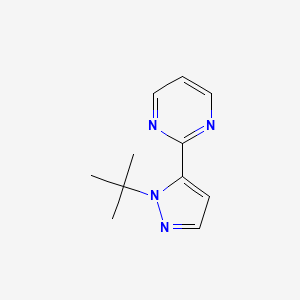
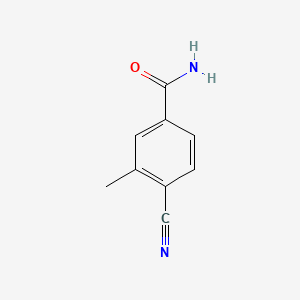
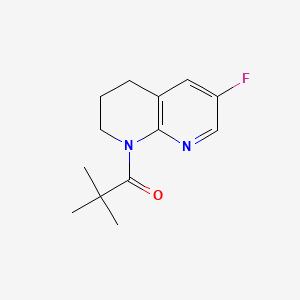
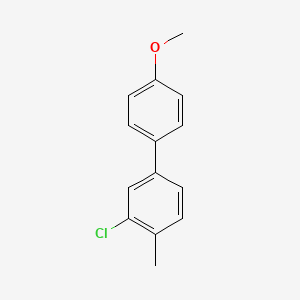
![2-Methyl-4'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B582482.png)

![1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide](/img/structure/B582485.png)
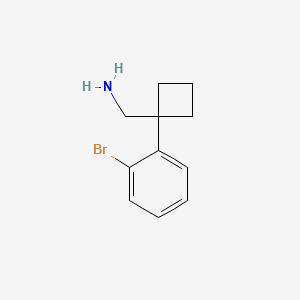
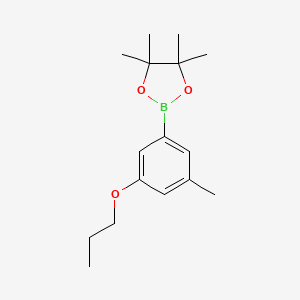
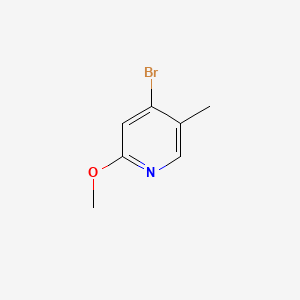
![4-Fluoro-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B582495.png)
